

# **Epitalon TFA and pineal gland function**

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An In-depth Technical Guide to Epitalon TFA and its Influence on Pineal Gland Function

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Epitalon (Ala-Glu-Asp-Gly), a synthetic tetrapeptide, is a bio-active compound derived from the natural pineal gland extract, Epithalamin.[1][2][3][4] This technical guide provides a comprehensive overview of Epitalon TFA (the trifluoroacetate salt form commonly used in research), with a primary focus on its mechanisms of action related to pineal gland function and cellular rejuvenation.[1][3][5] We will explore its well-documented role as a telomerase activator and its intricate relationship with the neuroendocrine system, particularly in the regulation of melatonin synthesis and circadian rhythms. This document synthesizes key preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes core pathways and workflows to serve as a resource for research and development professionals.

# **Molecular Profile of Epitalon TFA**

Epitalon is a tetrapeptide with the amino acid sequence L-Alanyl-L-glutamyl-L-aspartyl-glycine. [6] The trifluoroacetic acid (TFA) salt is a common formulation resulting from the purification process using high-performance liquid chromatography (HPLC).[1][3][7] While the TFA counterion can affect the peptide's net weight and solubility, it is not expected to interfere with most standard biological assays.[7]



• IUPAC Name: (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[6]

Molecular Formula: C14H22N4O9[6]

Molar Mass: 390.349 g/mol [6]

Epitalon was developed to replicate the geroprotective and neuroendocrine effects of Epithalamin, a complex polypeptide extract from bovine pineal glands.[1][2][8] Its primary mechanisms of action are centered on telomerase activation and the regulation of the pineal gland.[4][9][10]

# Core Mechanism I: Telomerase Activation and Cellular Senescence

One of the most significant reported activities of Epitalon is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[6][9][11] In most somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division—a key driver of cellular aging (the Hayflick limit).[11][12]

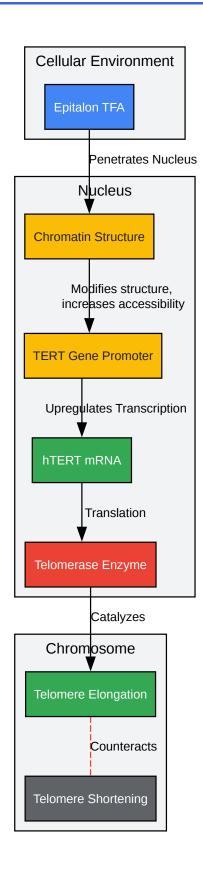
Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT) in human somatic cells.[13][14] This reactivation leads to telomere elongation, which has been observed to extend the proliferative potential of cells in culture.[6] In one study on human fetal fibroblasts, Epitalon treatment allowed cells to surpass their normal Hayflick limit of 34 passages, continuing to divide beyond 44 passages.[6] Another study noted an average telomere elongation of 33.3% in human somatic cells.[1]

This mechanism appears to involve direct interaction with DNA. Research suggests Epitalon can penetrate the cell nucleus and bind to promoter regions of the telomerase gene, modifying chromatin structure to make the gene more accessible for transcription.[11]

# **Signaling Pathway: Telomerase Activation**

The following diagram illustrates the proposed mechanism for Epitalon-induced telomerase activation.





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Epitalon's pathway to telomerase activation.



# Core Mechanism II: Pineal Gland Modulation and Melatonin Regulation

Epitalon's origins in pineal gland research underscore its profound effects on this master regulator of circadian rhythms.[8][15] The pineal gland's primary function is the synthesis and secretion of melatonin, a hormone that governs sleep-wake cycles, immune function, and antioxidant defenses.[8] Melatonin production naturally declines with age, leading to disruptions in these critical processes.[16]

Epitalon has been demonstrated to restore the circadian rhythm of melatonin production in aged animals and elderly humans.[13][17][18] It appears to exert a direct, tissue-specific effect on the pineal gland.[1][11]

### Key findings include:

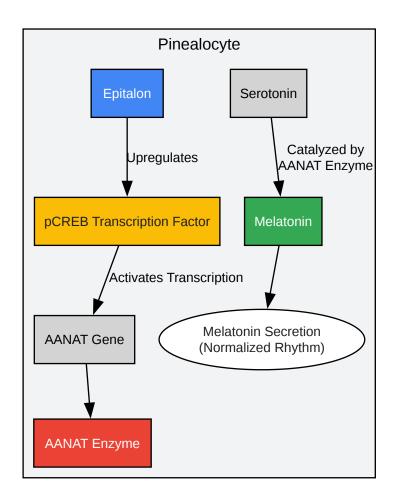
- Enzyme Regulation: In rat pinealocytes, Epitalon upregulates the expression of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis. [5][8][11]
- Transcription Factor Activation: It also increases the expression of the transcription factor pCREB (phospho-CREB), which is involved in regulating pineal cell activity and melatonin synthesis.[1][5][11]
- Restoration of Nightly Peaks: In aged rhesus monkeys, Epitalon administration significantly increased night-time plasma melatonin levels, restoring them to patterns seen in younger animals, while also normalizing cortisol rhythms.[18][19]
- Protection of Pineal Tissue: Studies suggest Epitalon selectively protects aged human pineal cells from degeneration, preserving the structural and cellular integrity of the gland.[1][11]

Interestingly, while some studies show a direct effect on melatonin synthesis in pinealocyte cultures, others found it did not influence melatonin secretion in isolated perifused pineal glands, suggesting its mechanism may be more complex and potentially involve interactions within the larger neuroendocrine axis.[1]

# Signaling Pathway: Melatonin Synthesis Regulation



The diagram below outlines how Epitalon is thought to modulate the melatonin synthesis pathway within a pinealocyte.



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Epitalon's influence on melatonin synthesis.

# **Quantitative Data Summary**

The following tables summarize key quantitative outcomes from preclinical and clinical studies on Epitalon and the related pineal extract, Epithalamin.

# **Table 1: Effects on Lifespan and Cellular Aging**



Parameter	Model System	Treatment Details	Outcome	Reference
Telomere Elongation	Human Somatic Cells	In vitro	Average increase of 33.3%	[1]
Proliferative Limit	Human Fetal Fibroblasts	In vitro	Extended from 34 to >44 passages	[6]
Maximum Lifespan	Swiss-derived SHR mice	1.0 μ g/mouse , 5 days/month	13.3% increase for the last 10% of survivors	[17]
Lifespan	Drosophila melanogaster	0.001x10 <sup>-6</sup> to 5x10 <sup>-6</sup> wt.% in medium	11-16% increase	[18]
Chromosome Aberrations	Swiss-derived SHR mice	1.0 μ g/mouse , 5 days/month	17.1% decrease in bone marrow cells	[17]

**Table 2: Effects on Pineal Function and Hormonal Rhythms** 



Parameter	Model System	Treatment Details	Outcome	Reference
Night Melatonin Level	Old Rhesus Monkeys (20-26 yrs)	10 μ g/animal/day , IM, 7-10 days	>3-fold increase vs. control (p<0.001)	[18][19]
Melatonin Metabolite	Women	0.5 mg/day, sublingual, 20 days	1.6-fold increase in urinary 6- sulfatoxymelatoni n	[11]
Clock Gene Expression	Women (Leukocytes)	0.5 mg/day, sublingual, 20 days	1.8-fold decrease	[11]
Cry2 Gene Expression	Women (Leukocytes)	0.5 mg/day, sublingual, 20 days	2-fold increase	[11]
Cortisol Rhythm	Old Rhesus Monkeys	10 μ g/animal/day , IM, 7-10 days	Normalization of circadian rhythm	[13][16][17]

# Detailed Experimental Protocols Protocol: In Vitro Telomerase Activity Assessment in Human Fibroblasts

This protocol describes a typical workflow for evaluating the effect of Epitalon on telomerase activity and telomere length in a human somatic cell line.

### • Cell Culture:

- Human fetal lung fibroblasts (e.g., line 602/17) are cultured in standard medium (e.g.,
   DMEM with 10% FBS) at 37°C and 5% CO<sub>2</sub>.[1]
- $\circ$  Control cultures receive a vehicle (e.g., sterile PBS), while experimental cultures are treated with Epitalon TFA at a specified concentration (e.g., 0.1  $\mu$ M).

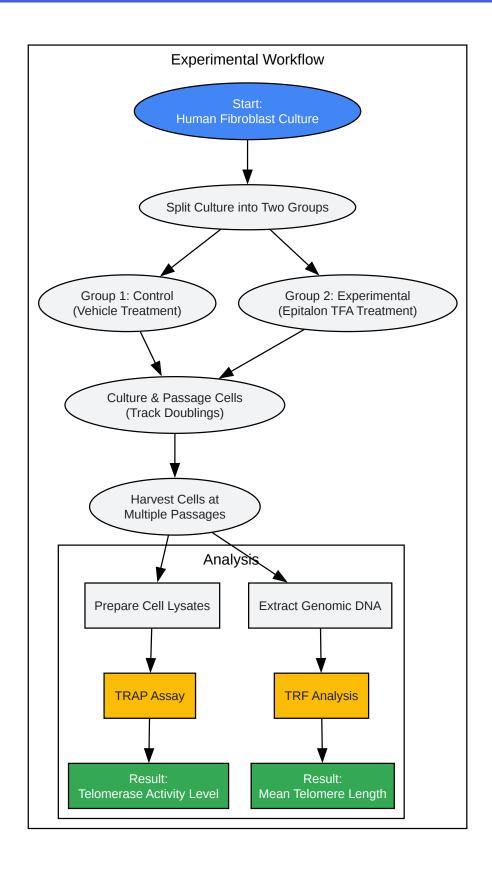


- Cells are passaged upon reaching confluence, and the population doubling level is meticulously tracked. The experiment continues until control cells enter senescence (cease to divide).[6]
- Telomerase Activity Assay (TRAP Telomeric Repeat Amplification Protocol):
  - At various passages, cell lysates are prepared from both control and treated cultures.
  - The TRAP assay is performed, which is a PCR-based method. Telomerase in the lysate, if active, adds telomeric repeats to a synthetic DNA primer.
  - These extended products are then amplified by PCR.
  - The PCR products are resolved on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates positive telomerase activity, and the intensity of the ladder corresponds to the level of activity.[11]
- Telomere Length Analysis:
  - Genomic DNA is extracted from cells at different passages.
  - Terminal Restriction Fragment (TRF) analysis is performed. DNA is digested with restriction enzymes that do not cut within the telomeric repeats.
  - The digested DNA is separated by gel electrophoresis, transferred to a membrane (Southern blot), and probed with a labeled telomere-specific sequence.
  - The resulting smear on the autoradiogram represents the distribution of telomere lengths, and the mean length can be calculated.[1]

## **Experimental Workflow: In Vitro Telomerase Assay**

The following diagram provides a visual representation of the experimental protocol described above.





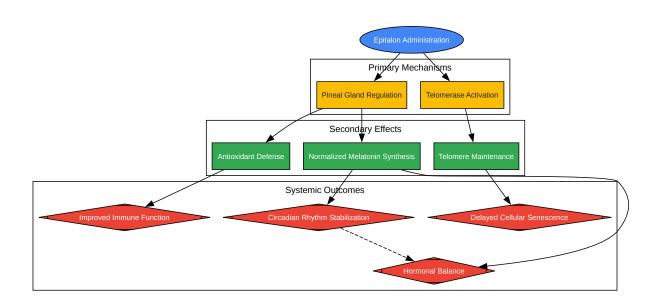
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Workflow for assessing Epitalon's effect on telomeres.



# **Logical Relationships of Epitalon's Systemic Effects**

Epitalon's primary actions on the pineal gland and cellular telomeres initiate a cascade of downstream effects that contribute to its overall geroprotective profile. The restoration of youthful melatonin cycles and the extension of cellular lifespan have broad implications for endocrine, immune, and metabolic health.



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Logical cascade of Epitalon's biological effects.

# Conclusion

Epitalon TFA presents a compelling profile as a regulatory peptide with dual-action capabilities targeting fundamental aging processes. Its mechanisms, centered on the reactivation of telomerase and the functional restoration of the pineal gland, are well-supported by a body of



preclinical and early-stage clinical research. The ability to elongate telomeres suggests a direct impact on cellular lifespan, while the normalization of melatonin production indicates a profound influence on the body's central circadian clock. The quantitative data, though often from studies conducted by a concentrated group of researchers, consistently points towards significant geroprotective and regulatory effects. For drug development professionals, Epitalon serves as a valuable molecular tool for investigating the interplay between the neuroendocrine system, cellular aging, and overall healthspan, offering potential pathways for therapies aimed at age-related pathologies. Further independent, large-scale clinical trials are necessary to fully validate these findings for therapeutic applications.

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